molecular formula C7H7N3O B3204143 3-(furan-3-yl)-1H-pyrazol-5-amine CAS No. 1028843-02-8

3-(furan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B3204143
CAS No.: 1028843-02-8
M. Wt: 149.15 g/mol
InChI Key: KPRVRQADAMFPLR-UHFFFAOYSA-N
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Description

3-(furan-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a furan ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, dihydrofuran derivatives, and various substituted furan and pyrazole derivatives.

Scientific Research Applications

3-(furan-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with the furan ring attached at the 2-position.

    3-(thiophen-3-yl)-1H-pyrazol-5-amine: Similar structure but with a thiophene ring instead of a furan ring.

    3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(furan-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which provide a combination of electronic and steric properties that can be fine-tuned for specific applications. The furan ring offers aromatic stability and potential for further functionalization, while the pyrazole ring provides additional sites for interaction with biological targets.

Properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRVRQADAMFPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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